molecular formula C19H18N2O4 B554500 Z-DL-Trp-OH CAS No. 13058-16-7

Z-DL-Trp-OH

Cat. No.: B554500
CAS No.: 13058-16-7
M. Wt: 338.4 g/mol
InChI Key: AHYFYYVVAXRMKB-UHFFFAOYSA-N
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Description

Z-DL-Trp-OH, also known as N-benzyloxycarbonyl-DL-tryptophan, is an organic compound with the molecular formula C19H18N2O4. It is a derivative of tryptophan, an essential amino acid, and is characterized by the presence of a benzyloxycarbonyl (Cbz) protective group. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

N-Cbz-DL-tryptophan, also known as Z-DL-Trp-OH, is a cholecystokinin receptor antagonist . The cholecystokinin receptor plays a crucial role in the regulation of digestion and satiety.

Mode of Action

As an antagonist, N-Cbz-DL-tryptophan binds to the cholecystokinin receptor, preventing the receptor’s activation and thus inhibiting its function . This results in the modulation of digestion and satiety processes.

Biochemical Pathways

N-Cbz-DL-tryptophan is an enantiomer of tryptophan . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

It is known that tryptophan, the parent compound, is an essential amino acid that is exclusively obtained via dietary sources . Its levels in the human body depend on food intake and the activity of several tryptophan metabolic pathways .

Result of Action

The molecular and cellular effects of N-Cbz-DL-tryptophan’s action are largely dependent on its role as a cholecystokinin receptor antagonist . By inhibiting the function of this receptor, N-Cbz-DL-tryptophan can modulate digestion and satiety processes.

Action Environment

Environmental factors such as diet can influence the action, efficacy, and stability of N-Cbz-DL-tryptophan. For instance, the levels of tryptophan in the body, and consequently the levels of N-Cbz-DL-tryptophan, can be influenced by dietary intake .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Z-DL-Trp-OH typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize degradation .

Chemical Reactions Analysis

Types of Reactions

Z-DL-Trp-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-DL-Trp-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-DL-Trp-OH is unique due to its DL-configuration, which allows for the study of both enantiomers of tryptophan. This dual configuration is valuable in research applications where the effects of both enantiomers need to be investigated. Additionally, the benzyloxycarbonyl protective group provides stability and selectivity in synthetic reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYFYYVVAXRMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294784
Record name N-(Benzyloxycarbonyl)-DL-tryptophan
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Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13058-16-7, 7432-21-5
Record name N-(Benzyloxycarbonyl)-DL-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13058-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Benzyloxycarbonyl-DL-tryptophan
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Record name 7432-21-5
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Record name 13058-16-7
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Record name N-(Benzyloxycarbonyl)-DL-tryptophan
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Record name N-benzyloxycarbonyl-DL-tryptophan
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